Thebaine 6-O-Methyl-d3
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Overview
Description
Thebaine 6-O-Methyl-d3 is a derivative of thebaine, an opiate alkaloid found in the opium poppy (Papaver somniferum). Thebaine itself is chemically similar to both morphine and codeine but has stimulatory rather than depressant effects. This compound is a deuterated form of thebaine, where the hydrogen atoms at the 6-O-methyl position are replaced with deuterium, a stable isotope of hydrogen. This modification can be useful in various scientific studies, particularly in understanding metabolic pathways and reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thebaine 6-O-Methyl-d3 typically involves the selective demethylation of thebaine followed by methylation with deuterated methyl iodide. The reaction conditions often require the use of non-heme enzymes such as Thebaine 6-O-demethylase, which catalyzes the O-demethylation of thebaine at the 6-position . The reaction is carried out in the presence of 2-oxoglutarate and Fe(II) ions, which are essential cofactors for the enzyme’s activity .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological approaches involving engineered yeast or E. coli strains. These microorganisms are genetically modified to express the necessary enzymes for the selective demethylation and subsequent methylation steps . This method offers a cost-effective and environmentally friendly alternative to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Thebaine 6-O-Methyl-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form neopinone and other related compounds.
Reduction: Reduction reactions can convert this compound into different morphinan derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the 6-O-methyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Methyl iodide and other alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include neopinone, codeine, and various morphinan derivatives .
Scientific Research Applications
Thebaine 6-O-Methyl-d3 has a wide range of scientific research applications:
Mechanism of Action
Thebaine 6-O-Methyl-d3 exerts its effects through the selective demethylation catalyzed by Thebaine 6-O-demethylase. This enzyme binds to thebaine at specific sites, facilitating the removal of the methyl group at the 6-position . The reaction involves the formation of an octahedral Fe(IV)=O complex, which facilitates the subsequent demethylation . The molecular targets include opioid receptors, where the compound and its derivatives exhibit their pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Morphine: An opiate alkaloid with potent analgesic properties.
Codeine: A less potent analgesic compared to morphine but widely used as a cough suppressant.
Oripavine: Another opiate alkaloid structurally similar to thebaine.
Uniqueness
Thebaine 6-O-Methyl-d3 is unique due to its deuterated form, which provides stability and allows for detailed metabolic studies. Its selective demethylation at the 6-position distinguishes it from other opiate alkaloids .
Properties
CAS No. |
18161-81-4 |
---|---|
Molecular Formula |
C19H21NO3 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(4S,7aR,12bS)-9-methoxy-3-methyl-7-(trideuteriomethoxy)-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline |
InChI |
InChI=1S/C19H21NO3/c1-20-9-8-19-12-5-7-15(22-3)18(19)23-17-14(21-2)6-4-11(16(17)19)10-13(12)20/h4-7,13,18H,8-10H2,1-3H3/t13-,18-,19-/m0/s1/i3D3 |
InChI Key |
FQXXSQDCDRQNQE-IDPIOUNWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=C2[C@@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC)CCN3C |
Canonical SMILES |
CN1CCC23C4C(=CC=C2C1CC5=C3C(=C(C=C5)OC)O4)OC |
Origin of Product |
United States |
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